4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine
Overview
Description
4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine (CMPT) is a heterocyclic compound that has been studied extensively in the fields of medicinal chemistry, organic synthesis, and drug development. CMPT is a nitrogen-containing heterocycle that has been found to have a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. CMPT has also been found to possess antioxidant, anti-neurodegenerative, and anti-oxidant properties. As such, CMPT has been widely studied in the laboratory and clinical settings for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activity
- Novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazinones have been synthesized and tested for in vivo analgesic and anti-inflammatory activities. The compounds were characterized by spectroscopy and chromatography, showcasing significant biological activities (Demchenko et al., 2015).
Chemical Properties and Reactions
- The synthesis and properties of thiazolo[3,2-b]pyridazin-4-ium perchlorates were explored, providing insights into the reactivity and potential applications of this compound class in the development of new materials or pharmaceuticals (Arakawa et al., 1977).
Biological Evaluation
- Some pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives showed promising antimicrobial activity, indicating the potential of 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine derivatives in antimicrobial drug development (Sayed et al., 2006).
Anticancer Activities
- A study on the high-pressure synthesis of anti-cancer active thiazolo[4,5-c]pyridazines via the [4+2] cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones showed that certain derivatives exhibit high cytotoxic activity against cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ibrahim & Behbehani, 2020).
Antimicrobial Agents
- Novel isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines, including derivatives with urea and thiourea functionalities, demonstrated broad-spectrum antibacterial activity, particularly against Gram-positive strains, and showed appreciable growth inhibitory activity against Candida albicans. This suggests their potential as antimicrobial agents (Faidallah et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of biological activities, including antimicrobial , anticancer , and anti-inflammatory effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways, often resulting in downstream effects such as inhibition of cell growth or induction of apoptosis .
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antimicrobial activity and anti-inflammatory effects .
properties
IUPAC Name |
4-chloro-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c1-7-14-10-11(17-7)9(15-16-12(10)13)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFSKPPPHAGFQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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